molecular formula C15H19N3O3 B7899127 (R)-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7899127
M. Wt: 289.33 g/mol
InChI Key: XGCSOXAIYBYYCV-GFCCVEGCSA-N
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Description

(R)-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a 4-cyano-pyridinyloxy substituent at the 3-position of the pyrrolidine ring. This compound is cataloged under CAS number 1353998-25-0 and has been utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as neurotensin receptors or nicotinic acetylcholine receptors . However, commercial availability of this compound has been discontinued due to challenges in large-scale synthesis or shifting research priorities .

Properties

IUPAC Name

tert-butyl (3R)-3-(4-cyanopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSOXAIYBYYCV-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the cyano group.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Key Applications/Properties References
(R)-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester 4-Cyano-pyridinyloxy, tert-butyl carbamate Intermediate for receptor-targeting drug candidates
2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]azetidine-1-carboxylic acid tert-butyl ester (14) Isoxazolyl, hydroxyethyl, azetidine core α4β2-nAChR partial agonist candidate; NMR data available
(R)-3-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidinyloxy, methoxy, methylsulfanyl Potential kinase inhibitor intermediate
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl-methyl-amino group Precursor for sulfonamide-based therapeutics
(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Hydroxy-ethylsulfanyl moiety Enhanced solubility due to thioether linkage
2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester (21) Acetylbenzyl group Rotameric mixture (1:1 ratio by NMR); synthetic versatility

Physicochemical Properties

  • 2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester exists as a 1:1 rotameric mixture, as confirmed by 1H NMR, which may influence its crystallinity and reactivity .
  • Predicted Properties: For (R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (C11H21N3O3), predicted properties include a density of 1.15 g/cm³ and a boiling point of 416.8°C, suggesting thermal stability suitable for high-temperature reactions .

Biological Activity

(R)-3-(4-Cyano-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 287.33 g/mol

The presence of the cyano group and the pyridine moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antagonism of NK3 Receptors : This compound has been identified as a potential NK3 receptor antagonist, which may have implications in treating conditions such as depression, anxiety, and schizophrenia .
  • Antimicrobial Activity : Pyrrolo[3,4-c]pyridine derivatives have shown activity against various pathogens, suggesting that similar structures may possess antimicrobial properties .
  • Anticancer Potential : Some derivatives within this structural class have demonstrated cytotoxic effects against cancer cell lines, indicating possible applications in oncology .

The biological effects of this compound can be attributed to several mechanisms:

  • NK3 Receptor Modulation : By acting as an antagonist at NK3 receptors, this compound may inhibit neuropeptide signaling pathways involved in mood regulation and anxiety .
  • Inhibition of Bacterial Growth : The structural features may allow for interactions with bacterial enzymes or membranes, leading to reduced viability of pathogenic organisms .
  • Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, potentially through caspase activation and modulation of p53 levels .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NK3 Receptor AntagonismPotential treatment for depression and anxiety
AntimicrobialInhibitory effects against Mycobacterium tuberculosis
AnticancerCytotoxicity against ovarian and breast cancer cells

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolo[3,4-c]pyridine derivatives, compounds demonstrated significant cytotoxicity against ovarian cancer cell lines with IC50 values below 10 µM. Notably, one derivative exhibited an EC50 of 1.65 µM against HIV-1 replication, highlighting the diverse therapeutic potential of these compounds .

Case Study: NK3 Receptor Antagonism

A patent describes the synthesis and evaluation of pyrrolidine derivatives as NK3 receptor antagonists. The findings suggest that these compounds could effectively manage symptoms related to mood disorders by modulating neuropeptide signaling pathways .

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